molecular formula C18H18F3N5OS B2687166 2-Pyridin-4-ylsulfanyl-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone CAS No. 2415552-69-9

2-Pyridin-4-ylsulfanyl-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone

Cat. No. B2687166
M. Wt: 409.43
InChI Key: UMFOOZKSIJRXPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for your compound, pyrimidine derivatives are often synthesized through a series of reactions, including a Diels–Alder reaction1.



Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. However, without specific data or research on this compound, I can’t provide a detailed molecular structure analysis.



Chemical Reactions Analysis

The chemical reactions involving a specific compound depend on its molecular structure and the conditions under which the reactions are carried out. Without specific information, it’s difficult to predict the chemical reactions that “2-Pyridin-4-ylsulfanyl-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone” might undergo.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s molecular structure, but without specific research on this compound, I can’t provide a detailed analysis.


Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to assess the safety and hazards of “2-Pyridin-4-ylsulfanyl-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone”.


Future Directions

The future research directions for a compound depend on its potential applications. Given the wide range of activities exhibited by pyrimidine derivatives, potential future directions could include further exploration of their pharmacological activities and the development of new drugs based on these compounds1.


Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of the specific compound, more detailed information or research would be needed.


properties

IUPAC Name

2-pyridin-4-ylsulfanyl-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5OS/c19-18(20,21)15-3-6-23-17(24-15)26-9-12-7-25(8-13(12)10-26)16(27)11-28-14-1-4-22-5-2-14/h1-6,12-13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFOOZKSIJRXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC(=N3)C(F)(F)F)C(=O)CSC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-ylsulfanyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one

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